molecular formula C6H8O2 B1599470 2-Butynyl acetate CAS No. 34485-37-5

2-Butynyl acetate

Cat. No. B1599470
CAS RN: 34485-37-5
M. Wt: 112.13 g/mol
InChI Key: ZSMZQEFXKCGILJ-UHFFFAOYSA-N
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Description

2-Butynyl acetate, also known as propargyl acetate, is an organic compound that belongs to the family of alkynes. It is a colorless liquid with a pungent odor and is used in various industrial applications. In recent years, 2-Butynyl acetate has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

  • Microbial Upgrading of Acetate : 2-Butynyl acetate and related compounds like acetate can be utilized as alternative feedstocks for producing fuel and platform chemicals. A study by Novak, Kutscha, & Pflügl (2020) demonstrated the production of acetoin and 2,3-butanediol from acetate in Escherichia coli, highlighting the potential of microbial processes in chemical synthesis.

  • Ozone-Forming Potentials Study : Research by Wang, Milford, & Carter (2002) focused on the uncertainties in the calculated ozone-forming potentials of organic compounds, including butyl acetate, a compound related to 2-Butynyl acetate. This study is significant for understanding the environmental impacts of these compounds.

  • Marine Fungus Derivatives : A study by Wu et al. (2010) on the marine fungus Penicillium sp. led to the identification of new compounds including derivatives of butyl acetate. Such research expands the understanding of natural sources and variations of acetate compounds.

  • Bioconversion in Biorefineries : Cavalcante et al. (2020) explored the role of acetate in converting fermented sugarcane molasses into medium-chain carboxylic acids, highlighting its role in biorefinery processes. This research (Cavalcante et al., 2020) demonstrates the potential for using acetate derivatives in sustainable bioconversion processes.

  • Gas Phase Studies and Catalysis : Research by Baar et al. (1987) and Keller, Bernhardt, & Garin (2003) involved the study of butyl acetate in the gas phase, focusing on photocatalytic degradation and chemical properties. Such studies are crucial for understanding the chemical behavior and potential applications of acetate derivatives in industrial processes.

  • Photolysis and Environmental Applications : Zhao et al. (2011) investigated the photolysis of gaseous butyl acetate, a related compound, highlighting the potential for environmental applications in pollutant control (Zhao et al., 2011).

properties

IUPAC Name

but-2-ynyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-3-4-5-8-6(2)7/h5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMZQEFXKCGILJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427046
Record name 2-BUTYNYL ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34485-37-5
Record name 2-BUTYNYL ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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